1-(1H-Indol-3-YL)octan-1-one
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Overview
Description
1-(1H-Indol-3-YL)octan-1-one is an organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-YL)octan-1-one typically involves the reaction of indole with octanone under specific conditions. One common method is the Friedel-Crafts acylation, where indole reacts with octanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-YL)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-(1H-Indol-3-YL)octan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-YL)octan-1-one involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the octanone chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1H-Indol-3-YL)ethanone: Similar structure but with a shorter ethanone chain.
1-(1H-Indol-3-YL)butan-1-one: Features a butanone chain instead of an octanone chain.
1-(1H-Indol-3-YL)pentan-1-one: Contains a pentanone chain.
Uniqueness: 1-(1H-Indol-3-YL)octan-1-one is unique due to its longer octanone chain, which can influence its hydrophobicity and interaction with biological targets. This structural variation can lead to different biological activities and applications compared to its shorter-chain analogs .
Properties
CAS No. |
69622-36-2 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)octan-1-one |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-11-16(18)14-12-17-15-10-8-7-9-13(14)15/h7-10,12,17H,2-6,11H2,1H3 |
InChI Key |
KEZAWVDUIDULSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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